5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
CAS No.: 72506-87-7
Cat. No.: VC0014231
Molecular Formula: C₁₉H₃₂N₂O₁₄
Molecular Weight: 512.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72506-87-7 |
|---|---|
| Molecular Formula | C₁₉H₃₂N₂O₁₄ |
| Molecular Weight | 512.46 |
| IUPAC Name | 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |
| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Introduction
Chemical Identity and Nomenclature
5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid (CAS No. 72506-87-7) is a complex carbohydrate molecule with multiple hydroxyl, acetamido, and carboxylic acid functional groups. The compound belongs to the class of sialylated oligosaccharides and is known by several synonyms in scientific literature. The primary identifiers and alternative names for this compound are presented in Table 1 below.
Table 1: Chemical Identifiers and Nomenclature
| Parameter | Information |
|---|---|
| IUPAC Name | 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
| CAS Number | 72506-87-7 |
| MDL Number | MFCD01863454 |
| Common Synonyms | 2-Acetamido-6-O-(N-acetyl-α-D-neuraminyl)-2-deoxy-D-galactose; 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside; Neu5Gc(α2,6)N-acetylgalactosamine |
| PubChem Compound ID | 45040394 |
This compound is classified in the ChEBI (Chemical Entities of Biological Interest) database, indicating its significance in biological systems and research . The compound contains sialic acid residues connected to galactose units through specific glycosidic linkages, which are important structural features for its biological functions .
Molecular Structure and Properties
The compound has a complex carbohydrate structure with multiple stereogenic centers and functional groups. Its molecular composition and key structural properties are summarized in Table 2.
Table 2: Molecular Structure and Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₃₂N₂O₁₄ |
| Molecular Weight | 512.46 g/mol |
| Standard InChI | InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |
| SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
The compound features two acetamido groups (N-acetyl), multiple hydroxyl groups, and a carboxylic acid functional group. Its structure includes two saccharide rings connected by a glycosidic linkage, with specific stereochemistry at multiple carbon centers. The structural complexity is primarily due to the numerous stereogenic centers and the various functional groups that can participate in hydrogen bonding and other intermolecular interactions .
The structural attributes of this compound are characteristic of sialylated oligosaccharides, which are important components in glycoconjugates found in biological systems . The specific α2,6-linkage between the sialic acid and galactosamine moieties is a key structural feature that influences its biological recognition and function .
Physical Properties
Understanding the physical properties of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is essential for its handling, storage, and application in research settings. Table 3 provides a comprehensive overview of its documented physical properties.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Melting Point | 160-163°C (with decomposition) |
| Boiling Point | 1045.5±65.0 °C at 760 mmHg (calculated) |
| Flash Point | 586.1±34.3 °C (calculated) |
| Density | 1.6±0.1 g/cm³ |
| Polarizability | 44.0±0.5 10⁻²⁴cm³ |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Solubility | Slightly soluble in methanol and water |
The compound is hygroscopic and should be stored at -20°C under an inert atmosphere to prevent degradation . Its high melting point and decomposition during melting indicate strong intermolecular forces, consistent with the numerous hydrogen bonding opportunities provided by its hydroxyl, acetamido, and carboxylic acid functional groups .
The solubility characteristics of this compound reflect its highly polar nature, with slight solubility in polar solvents like water and methanol . This limited solubility poses challenges for certain experimental applications and may require specific solubilization strategies for research purposes.
Synthesis and Chemical Reactions
The synthesis of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid typically involves complex carbohydrate chemistry techniques. The synthetic approach generally requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity in the glycosidic linkages.
The synthesis of this compound typically involves modification of simpler carbohydrate structures through chemical reactions such as glycosylation, methylation, and acetylation. These reactions require precise control over conditions like temperature and pH to achieve high yields and purity. The general synthesis pathway involves:
-
Preparation of protected monosaccharide building blocks
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Stereoselective glycosylation reactions to form the glycosidic linkage
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Strategic deprotection steps to reveal the final structure with the correct stereochemistry
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Purification procedures to obtain the compound in high purity
The chemical reactivity of this compound is primarily determined by its functional groups. The hydroxyl groups can participate in various reactions including esterification, etherification, and oxidation. The acetamido groups are relatively stable under mild conditions but can undergo hydrolysis under acidic or basic conditions. The carboxylic acid group can form esters, amides, and salts, providing opportunities for further derivatization and functionalization.
Research Applications
This compound has several potential applications in research settings, particularly in glycobiology and related fields. Its complex structure and biological relevance make it valuable for various scientific investigations.
Research applications include:
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Glycobiology Research: Used as a biochemical reagent for studying carbohydrate structures and functions in biological systems .
-
Reference Material: Serves as a reference standard or impurity control in pharmaceutical and analytical chemistry .
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Structure-Activity Relationship Studies: Provides insights into how specific glycan structures interact with biological targets.
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Enzymatic Assays: Can be used as a substrate for studying glycosidase and glycosyltransferase activities.
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Analytical Method Development: Useful for developing and validating analytical techniques for carbohydrate analysis.
The compound's specific α2,6-sialyl linkage makes it particularly valuable for studies focused on sialic acid biology and the roles of sialylated glycans in health and disease processes .
Analytical Characterization
Characterization of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid requires advanced analytical techniques due to its structural complexity. Multiple complementary methods are typically employed to confirm its structure, purity, and properties.
Table 4: Analytical Characterization Techniques
| Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural determination, particularly for determining stereochemistry of glycosidic linkages |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from structurally related compounds |
| Infrared Spectroscopy (IR) | Identification of functional groups (hydroxyl, acetamido, carboxylic acid) |
| X-ray Crystallography | Definitive three-dimensional structural determination (if crystallizable) |
| Polarimetry | Optical rotation measurement to confirm stereochemistry |
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